
Clomiphene citrate
描述
氯米芬枸橼酸盐是一种非甾体类排卵促使剂,作为选择性雌激素受体调节剂。 它主要用于治疗不排卵的女性的不孕症,包括多囊卵巢综合征患者 . 氯米芬枸橼酸盐以其能够通过刺激垂体前叶释放促性腺激素来诱导排卵而闻名 .
准备方法
化学反应分析
Key Reaction Steps:
-
Chlorination :
Intermediate N,N-diethyl-2-[4-(1,2-diphenylethyl)phenoxy]ethylamine undergoes chlorination using agents like N-chlorosuccinimide.
Reaction Parameter | Effect on Isomer Ratio | Source |
---|---|---|
Methylene chloride (25°C) | trans:cis = 80:20–85:15 | |
Toluene (60°C) | Lower trans:cis ratio | |
Acetic acid additive | Reduces des-ethyl impurities |
Metabolic Pathways
Clomiphene undergoes extensive hepatic and intestinal metabolism, primarily via cytochrome P450 (CYP) enzymes and uridine diphosphoglucuronosyltransferases (UGTs) .
Phase I Reactions:
-
Hydroxylation : CYP3A4 and CYP2D6 mediate 4-hydroxylation, producing 4-hydroxyclomifene (ER affinity: 89–251% of estradiol) .
-
N-Dealkylation : Forms N-desethylclomiphene (ER affinity: ~1.4 nM) .
Phase II Reactions:
-
Glucuronidation : UGT1A1, UGT2B7, and UGT2B15 conjugate hydroxylated metabolites for renal excretion .
Metabolite | Reaction Type | Key Enzyme | ER Affinity |
---|---|---|---|
4-Hydroxyclomifene | Hydroxylation | CYP3A4/2D6 | 89–251% of estradiol |
N-Desethylclomiphene | N-Dealkylation | CYP3A4 | ~1.4 nM |
4-Hydroxy-N-desethylclomiphene | Combined hydroxylation/dealkylation | CYP3A4/2D6 | Higher than parent |
Degradation Under Stress Conditions
Forced degradation studies reveal stability under various conditions :
Condition | Degradation Products | Extent of Degradation |
---|---|---|
Acid hydrolysis (HCl, 1N) | Minimal decomposition | <5% |
Base hydrolysis (NaOH, 1N) | Saponification byproducts | <10% |
Oxidation (H₂O₂, 3%) | Oxidized metabolites | ~15% |
Photolysis (UV light) | Photoisomers | <8% |
Impurity Profiling
Synthetic impurities include geometric isomers and des-ethyl derivatives, controlled via optimized reaction conditions :
Impurity | Structure | Control Method |
---|---|---|
cis-Clomiphene | Z-isomer | Chromatographic separation |
Des-ethyl Clomiphene | Ethyl group removal | Acetic acid additive |
Chlorination byproducts | Dichlorinated derivatives | Solvent optimization |
Analytical Characterization
Quantitative analysis employs HPLC and LC-MS methods :
Method | Conditions | Detection |
---|---|---|
RP-HPLC | C18 column, methanol/acetonitrile (90:10), 235/294 nm | Retention time: 3.44 min |
LC-MS | C18 column, methanol/0.05% trifluoroacetic acid, m/z 406.3 (clomiphene) | Metabolite quantification |
This compound’s chemical reactivity is defined by its synthesis-driven isomerism, CYP-mediated metabolism, and stability under stress. These properties underpin its pharmacological profile and guide manufacturing quality control.
科学研究应用
FDA-Approved Indications
1. Ovulation Induction in Women
Clomiphene citrate is primarily indicated for the treatment of anovulatory or oligo-ovulatory infertility in women. It works by stimulating the hypothalamus to release gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to produce follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation induction. Studies show that CC can achieve a live birth rate of 20% to 40% within six months of treatment for women with polycystic ovarian syndrome (PCOS) and other causes of infertility .
2. Male Infertility
this compound is also used off-label to treat male infertility, particularly in cases of secondary hypogonadism. It has been shown to increase serum testosterone levels without adversely affecting spermatogenesis, making it a suitable alternative to direct testosterone replacement therapy .
Off-Label Uses
1. Short-lasting Unilateral Neuralgiform Headache Attacks (SUNCT)
Recent studies have reported the effectiveness of this compound in treating SUNCT, a rare type of headache disorder. A notable case involved a 65-year-old man whose SUNCT symptoms significantly improved after treatment with this compound, leading to pain-free periods after dose adjustments .
2. Functional Hypogonadotropic Hypogonadism
A case study highlighted the long-term efficacy of this compound in a 42-year-old male with functional hypogonadotropic hypogonadism. Over seven years, the patient demonstrated significant improvements in clinical symptoms and hormonal levels without adverse effects, suggesting that CC may serve as a safe long-term treatment option .
Table 1: Summary of this compound Applications
Clinical Evidence on Efficacy
Ovulatory Dysfunction : this compound has been extensively studied for its role in treating ovulatory dysfunction. A systematic review indicated that while it effectively increases pregnancy rates among anovulatory women, its impact on those who ovulate regularly remains inconclusive .
Male Infertility Studies : A systematic review found that this compound significantly improved sperm concentration and motility in men with infertility issues, establishing its role as a viable treatment option .
Adverse Effects : While this compound is generally well-tolerated, it is associated with certain risks, including multiple pregnancies and potential long-term effects such as ovarian cancer . Additionally, animal studies have indicated teratogenic effects when administered during the periconception phase, raising concerns about its use during pregnancy .
作用机制
相似化合物的比较
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Letrozole: An aromatase inhibitor used for ovulation induction in women with polycystic ovary syndrome.
Uniqueness of Clomiphene Citrate: this compound is unique in its dual isomer composition, consisting of zu-clomiphene and en-clomiphene . This dual isomer structure contributes to its mixed estrogenic and antiestrogenic effects, making it particularly effective for inducing ovulation .
生物活性
Clomiphene citrate is a widely used medication primarily for the treatment of infertility in women, particularly those with polycystic ovary syndrome (PCOS). It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties. This article delves into its biological activity, mechanisms of action, clinical efficacy, and comparative studies with other fertility treatments.
This compound operates by interacting with estrogen receptors in the hypothalamus, pituitary gland, and ovaries. Its primary actions include:
- Estrogen Receptor Modulation : Clomiphene competes with endogenous estrogens for binding sites on estrogen receptors, leading to a reduction in estrogen feedback inhibition on the hypothalamic-pituitary axis. This results in increased secretion of gonadotropins (FSH and LH), promoting ovarian follicle development and ovulation .
- Gonadotropin Release : The drug stimulates the release of gonadotropins from the pituitary gland through two potential mechanisms:
Pharmacokinetics
- Absorption : this compound is readily absorbed when taken orally.
- Half-life : The drug has a half-life ranging from 5 to 7 days.
- Metabolism : It is primarily metabolized in the liver and excreted mainly through feces (approximately 42%) and urine (about 8%) following administration .
Clinical Efficacy
This compound is considered the first-line treatment for ovulation induction in women with anovulatory infertility. Its effectiveness can be influenced by various patient characteristics:
- Age : Younger women generally have higher success rates.
- Infertility Diagnosis : Conditions like PCOS respond well to clomiphene therapy.
- Semen Quality : Poor sperm quality may necessitate assisted reproductive technologies alongside clomiphene treatment .
Comparative Studies
Recent research has compared this compound with other ovulation induction agents such as letrozole. Below is a summary of findings from one such study:
Treatment Group | Pregnancy Rate | PCOS Diagnosis | Hyperandrogenism |
---|---|---|---|
This compound | 45% | 75% | 62.5% |
Letrozole | 50% | 82.5% | 55% |
The study indicated that while clomiphene remains effective, letrozole may offer slightly better pregnancy outcomes in similar patient populations .
Case Studies
A significant case study involving 2,841 cycles of clomiphene therapy highlighted the following observations:
- Follicular Development : Ultrasound assessments showed a positive correlation between clomiphene use and the number/size of pre-ovulatory follicles.
- Endometrial Thickness : The endometrial lining's thickness was also evaluated, indicating that clomiphene may influence uterine receptivity for implantation.
These findings underscore the importance of monitoring both ovarian response and uterine conditions during treatment with this compound .
Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
属性
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
911-45-5 (Parent) | |
Record name | Clomiphene citrate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020337 | |
Record name | Clomiphene citrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-41-9, 43054-45-1 | |
Record name | Clostilbegit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomiphene citrate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomiphene citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomiphene citrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。